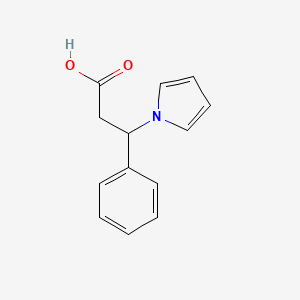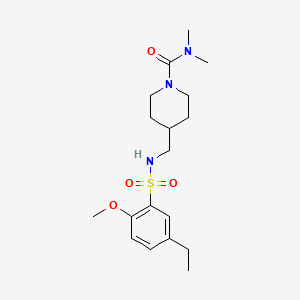![molecular formula C14H10N2O3 B2850643 2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 346663-51-2](/img/structure/B2850643.png)
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They are often synthesized in good yield and their structure is confirmed by methods of elemental and spectral analysis .
Synthesis Analysis
The synthesis of similar compounds often involves obtaining new derivatives and potential pharmacophores . The structure of the new imides is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis
The molecular structure of these compounds is usually confirmed by methods such as FT–IR, H NMR, and MS . Based on the obtained results, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions can be proposed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions would depend on the specific compound being synthesized.Physical And Chemical Properties Analysis
The physicochemical properties of these compounds are determined based on Lipiński’s rule . This rule is a set of five guidelines used to evaluate the druglikeness of a compound.Applications De Recherche Scientifique
Antimicrobial Agents
The derivatives of this compound have shown promising results as scaffolds for developing antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives exhibit structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species, including Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 64 µg/mL .
Antidiabetic Activity
Some derivatives of the compound have been tested for their antidiabetic activities, particularly as α-amylase and α-glucosidase inhibitors . They have shown significant inhibition in a concentration-dependent manner, which is crucial for managing diabetes by controlling blood sugar levels .
DNA Interaction Studies
The compound’s derivatives have been involved in DNA interaction studies to understand their binding and effect on DNA structure . These studies are essential for developing drugs that can target specific DNA sequences or structures .
Synthesis of Amino Acid Derivatives
The compound serves as a precursor for synthesizing various amino acid derivatives. These derivatives have been explored for their potential use in creating new pharmaceuticals with enhanced efficacy and specificity .
Biological Evaluation
Derivatives of this compound have undergone biological evaluations to determine their spectrum of activity against different microbial strains . This includes assessing their effectiveness against Gram-positive and Gram-negative bacteria and fungi .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-hydroxyanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-7-5-9(6-8-10)15-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUNJJLPMAAKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2850563.png)
![N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2850564.png)
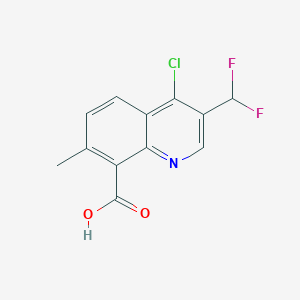
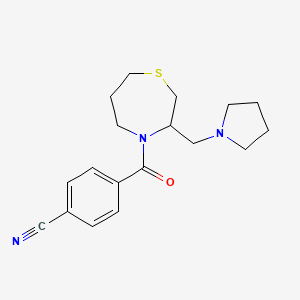
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one](/img/structure/B2850568.png)
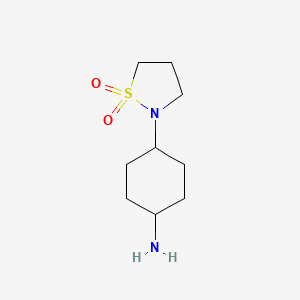
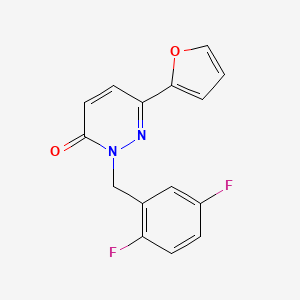

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2850578.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

![Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2850581.png)
